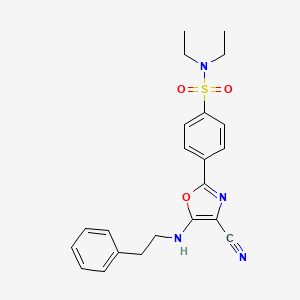

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen and a 4-cyano-5-(phenethylamino)oxazol-2-yl moiety at the para position. The oxazole ring is functionalized with a cyano group (electron-withdrawing) and a phenethylamino side chain (lipophilic and hydrogen-bonding capable). Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization, as seen in analogous sulfonamide derivatives . Structural confirmation relies on spectral techniques such as IR (e.g., νC≡N ~2240 cm⁻¹) and NMR (distinct shifts for diethyl sulfonamide and oxazole protons) .

Propriétés

IUPAC Name |

4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(27,28)19-12-10-18(11-13-19)21-25-20(16-23)22(29-21)24-15-14-17-8-6-5-7-9-17/h5-13,24H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLNMQAZIQBNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Cyano Group: This step may involve the use of cyanating agents under specific conditions.

Attachment of the Phenethylamino Group: This can be done through a substitution reaction where the phenethylamino group is introduced.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the phenethylamino group or the sulfonamide moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Applications De Recherche Scientifique

4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(4-cyano-5-(phenethylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Receptors: It may bind to specific receptors, triggering a cellular response.

Pathways: The compound may influence various signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Sulfonamide Groups

- N,N-Dimethyl Variant (): Replacing diethyl with dimethyl sulfonamide reduces steric bulk and lipophilicity.

- Ethyl Benzoate Derivatives () : Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replace sulfonamide with ester groups. These esters are prone to hydrolysis, limiting bioavailability compared to the stable sulfonamide linkage in the target compound .

Heterocyclic Core Modifications

- Triazole-Thiones () : Compounds [7–9] feature 1,2,4-triazole-thione cores. The thione group (νC=S ~1250 cm⁻¹) enables tautomerism, unlike the oxazole’s rigid structure. This tautomerism may enhance metal coordination but reduce metabolic stability compared to the target’s oxazole .

- Enaminone Derivatives (): The enaminone (E)-4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide has a conjugated system (νC=O ~1646 cm⁻¹) that enhances electron delocalization.

Functional Group Variations

- Phenethylamino vs. Halogenated Aryl Groups: The target’s phenethylamino group offers flexibility for hydrogen bonding, unlike 2,4-difluorophenyl substituents in triazole-thiones (). This difference may influence selectivity in biological targets (e.g., enzyme active sites) .

- Thioether vs. Amino Linkers: I-6373 () uses a thioether bridge, which is more lipophilic but less polar than the target’s amino linker. This could alter pharmacokinetic profiles, such as half-life and distribution .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Solubility vs. Permeability : Diethyl sulfonamide increases logP (~3.5–4.0) compared to dimethyl (~3.0–3.5), favoring blood-brain barrier penetration but requiring formulation adjustments for aqueous delivery .

- Metabolic Stability : The oxazole ring resists oxidative degradation better than triazole-thiones, which may undergo sulfur oxidation or tautomer-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.